N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide
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Overview
Description
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is a complex organic compound that features a pyrazole ring, an isoquinoline moiety, and an oxolane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions often require refluxing the mixture for several hours followed by cooling to room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide can undergo various chemical reactions including:
Oxidation: The pyrazole ring can be oxidized to form corresponding quinones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield quinones, while reduction of the isoquinoline moiety can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, influencing catalytic activity. The isoquinoline moiety may interact with biological receptors, modulating their activity. The oxolane carboxamide group can form hydrogen bonds, stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
Isoquinoline: A core structure present in many biologically active compounds.
Oxolane Carboxamides: A class of compounds with diverse applications in medicinal chemistry.
Uniqueness
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is unique due to its combination of a pyrazole ring, isoquinoline moiety, and oxolane carboxamide group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18-13-19(2)30(28-18)24-6-3-5-20(14-24)16-29-11-10-21-8-9-23(15-22(21)17-29)27-26(31)25-7-4-12-32-25/h3,5-6,8-9,13-15,25H,4,7,10-12,16-17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZZGVSIBCMJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN3CCC4=C(C3)C=C(C=C4)NC(=O)C5CCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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